molecular formula C15H13FO2 B5192619 1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone

1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone

Cat. No.: B5192619
M. Wt: 244.26 g/mol
InChI Key: YQLFFKXSRHRZGZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H13FO2. It is a derivative of acetophenone, featuring a fluorine and a methoxy substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoroanisole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyacetophenone: Similar structure but lacks the phenylethanone moiety.

    4-Methoxyacetophenone: Lacks the fluorine substituent.

    3-Fluoroacetophenone: Lacks the methoxy substituent.

Uniqueness

1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone is unique due to the combination of the fluorine and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-18-15-8-7-12(10-13(15)16)14(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLFFKXSRHRZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of aluminum chloride (9.4 g, 70.5 mmol) in a solution of 2-fluoroanisole (6.6 mL, 58.8 mmol) and anhydrous chloroform (200 mL) was cooled to 0° C. under a blanket of dry nitrogen. A solution of phenylacetyl chloride (8.6 mL, 64.7 mmol) in anhydrous chloroform (50 mL) was added to the vigorously stirred suspension over 20 minutes keeping the reaction temperature <5° C. The yellowish solution was stirred at 0° C. for 1 hour, poured into ice (200 mL) and stirred without temperature control for 16 hours. The layers were separated, and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic solution was dried over magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The resulting solid was recrystallized from boiling hexane to yield, upon filtration and drying, 1-(3-fluoro-4 methoxyphenyl)-2-phenyl-ethan-1-one (12.9 g, 90%) as white crystals: 1H NMR (CDCl3 /300 MHz) δ 7.82-7.72 (m, 2H), 7.35-7.24 (m, 5H), 6.98 (dd, J=8.46, 8.26 Hz, 1H), 4.22 (s, 2H), 3.94 (s, 3H). 19F NMR (CDCl3 /282.2 MHz) -134.875 (m).
Quantity
9.4 g
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reactant
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6.6 mL
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200 mL
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8.6 mL
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reactant
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50 mL
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solvent
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ice
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirring suspension consisting of aluminum trichloride (15.9 g) in dichloromethane (200 mL) cooled to an internal temperature of −10° C. under a nitrogen atmosphere is added 2-fluoroanisole (10 g) over one minute. Phenylacetyl chloride (11.6 mL) is subsequently added to the mixture at a rate that maintained the internal temperature below 0° C. The reaction mixture is allowed to warm to room temperature overnight. Water (100 mL) is cautiously added to the stirring mixture. The layers are subsequently separated and the dichloromethane layer is concentrated under reduced pressure. The concentrate is dissolved in ethyl acetate and washed with water, 1 M sodium hydroxide, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the synthetic intermediate 1-(3-fluoro-4-methoxy-phenyl)-2-phenyl-ethanone (14.1 g.)
Quantity
15.9 g
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reactant
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10 g
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11.6 mL
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reactant
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100 mL
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reactant
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200 mL
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solvent
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